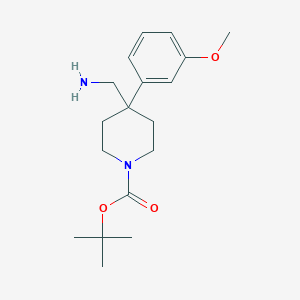

Tert-butyl 4-(aminomethyl)-4-(3-methoxyphenyl)piperidine-1-carboxylate

Description

This compound features a piperidine core with a tert-butoxycarbonyl (Boc) protecting group at the 1-position. At the 4-position, it has both an aminomethyl (-CH2NH2) group and a 3-methoxyphenyl substituent. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthesis .

Properties

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-(3-methoxyphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)20-10-8-18(13-19,9-11-20)14-6-5-7-15(12-14)22-4/h5-7,12H,8-11,13,19H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEOTNVALQBNDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601139654 | |

| Record name | 1,1-Dimethylethyl 4-(aminomethyl)-4-(3-methoxyphenyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158750-65-2 | |

| Record name | 1,1-Dimethylethyl 4-(aminomethyl)-4-(3-methoxyphenyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1158750-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-(aminomethyl)-4-(3-methoxyphenyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(aminomethyl)-4-(3-methoxyphenyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination reactions using formaldehyde and a suitable amine.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through nucleophilic substitution reactions.

Addition of the Tert-butyl Group: The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(aminomethyl)-4-(3-methoxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.

Scientific Research Applications

Tert-butyl 4-(aminomethyl)-4-(3-methoxyphenyl)piperidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(aminomethyl)-4-(3-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 4-Position

(a) Tert-butyl 4-(aminomethyl)-4-(3-methoxybenzyl)piperidine-1-carboxylate

- Structural Difference : A 3-methoxybenzyl (-CH2C6H4-3-OCH3) group replaces the 3-methoxyphenyl substituent.

- Impact: The benzyl linker increases hydrophobicity and molecular weight (MW = 334.45 vs. This may enhance membrane permeability but reduce aqueous solubility .

(b) Tert-butyl 4-(aminomethyl)-4-(4-fluorobenzyl)piperidine-1-carboxylate

- Structural Difference : A 4-fluorobenzyl group is present.

(c) Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate

Functional Group Modifications

(a) Tert-butyl 4-[[(4-amino-5-chloro-2-methoxybenzoyl)amino]methyl]piperidine-1-carboxylate

- Structural Difference: The aminomethyl group is acylated with a 4-amino-5-chloro-2-methoxybenzoyl moiety.

- Impact : This modification introduces a chlorinated aromatic ring, which may enhance steric bulk and influence acetylcholinesterase inhibitory activity (as seen in ) .

(b) Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate

- Structural Difference: A 3-acetylphenyl group replaces the 3-methoxyphenyl and aminomethyl groups.

- This compound may exhibit distinct reactivity in nucleophilic substitutions .

Biological Activity

Tert-butyl 4-(aminomethyl)-4-(3-methoxyphenyl)piperidine-1-carboxylate (CAS No. 1158750-65-2) is a synthetic organic compound belonging to the piperidine derivative class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

- Molecular Formula : C₁₈H₂₈N₂O₃

- Molecular Weight : 320.43 g/mol

- Structural Features : The compound features a piperidine ring with an aminomethyl group and a methoxyphenyl substituent, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an enzyme inhibitor and receptor modulator. The following sections summarize key findings regarding its biological effects.

Enzyme Inhibition

Research indicates that compounds within the piperidine class can exhibit significant enzyme inhibition properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in conditions such as cancer and metabolic disorders .

Receptor Binding

The compound's interaction with specific receptors has also been studied. The presence of the methoxyphenyl group enhances binding affinity to certain neurotransmitter receptors, suggesting potential applications in neuropharmacology. This interaction may modulate neurotransmission and could be beneficial in treating neurological disorders .

The mechanism of action for this compound involves its binding to target proteins, which can alter their functional activity. The exact pathways are currently under investigation, but preliminary data suggest that it may influence signaling cascades associated with various biological responses .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Anticancer Activity : In vitro studies have shown that similar piperidine derivatives exhibit cytotoxic effects against various cancer cell lines, including colon carcinoma. The presence of the methoxy group is often linked to increased efficacy against these cell lines, highlighting the importance of structural modifications in enhancing biological activity .

- Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective properties in animal models, suggesting that this compound may also possess such effects. This could be attributed to its ability to modulate neurotransmitter systems .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the standard synthetic routes for synthesizing tert-butyl 4-(aminomethyl)-4-(3-methoxyphenyl)piperidine-1-carboxylate, and how is purity ensured?

Methodological Answer:

The synthesis typically involves multi-step functionalization of a piperidine core. Key steps include:

- Nucleophilic substitution : Use of sodium hydride (NaH) in dimethylformamide (DMF) to introduce the 3-methoxyphenyl group .

- Aminomethylation : Reaction with tert-butyl carbamate derivatives under coupling conditions (e.g., DMF, room temperature) to install the aminomethyl moiety .

- Purification : Silica gel column chromatography is employed to isolate the compound, with solvent systems optimized for polarity (e.g., hexane/ethyl acetate gradients) .

Purity Validation : Nuclear magnetic resonance (NMR, H and C) and high-resolution mass spectrometry (HRMS) are used to confirm structural integrity and >95% purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers monitor?

Methodological Answer:

- H NMR : Key signals include the tert-butyl group (singlet at ~1.4 ppm), methoxyphenyl aromatic protons (6.7–7.3 ppm), and piperidine ring protons (2.5–3.5 ppm).

- C NMR : The carbonyl carbon of the carboxylate appears at ~155 ppm, while the tert-butyl carbons resonate near 28 ppm (CH) and 80 ppm (quaternary C) .

- Mass Spectrometry : Electrospray ionization (ESI-MS) should show a molecular ion peak at m/z 362.2 (M+H) .

Advanced: How can researchers optimize reaction yields when introducing the 3-methoxyphenyl group, and what are common side reactions?

Methodological Answer:

- Optimization Strategies :

- Common Side Reactions :

Advanced: How should contradictory data on biological activity (e.g., varying IC50_{50}50 values across studies) be resolved?

Methodological Answer:

- Comparative Assay Design : Replicate experiments using standardized protocols (e.g., consistent cell lines, assay buffers) to isolate variables .

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., tert-butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate) to identify substituent effects on target binding .

- Computational Modeling : Perform molecular docking to predict binding affinities and validate with mutagenesis studies .

Basic: What safety protocols are recommended for handling this compound given the lack of GHS classification?

Methodological Answer:

- Precautionary Measures : Assume toxicity based on structural analogs (e.g., piperidine derivatives with amine groups). Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- Waste Disposal : Segregate organic waste containing tertiary amines and incinerate via certified hazardous waste handlers .

Advanced: What methodologies are used to assess its potential as a kinase or receptor modulator?

Methodological Answer:

- In Vitro Binding Assays :

- Fluorescence Polarization : Screen against kinase panels (e.g., soluble epoxide hydrolase) using fluorogenic substrates .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., BET family proteins) .

- Cellular Efficacy : Test in HEK293T cells transfected with target receptors, monitoring downstream signaling via Western blot (e.g., phosphorylation status) .

Advanced: How can researchers ensure regulatory compliance during preclinical studies?

Methodological Answer:

- Documentation : Maintain detailed records of synthesis (e.g., batch numbers, purity certificates) per FDA Good Laboratory Practice (GLP) guidelines .

- Environmental Compliance : Adhere to EPA guidelines for solvent disposal (e.g., DMF recycling) and avoid releasing halogenated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.